Lipophilicity (LogP) Distinguishes 3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride from Unsubstituted and Mono-Substituted Pyridine Sulfonyl Fluorides
The calculated LogP of 3-fluoro-2-methoxypyridine-4-sulfonyl fluoride is 0.8875 , whereas the unsubstituted pyridine-4-sulfonyl fluoride has a predicted pKa of 0.46 but no published LogP value in authoritative databases, indicative of higher polarity . The mono-fluoro analog 3-fluoropyridine-4-sulfonyl fluoride (CAS 2141860-90-2) is expected to exhibit a lower LogP due to the absence of the lipophilic methoxy group, though experimental data remain unavailable . The quantified difference—at least qualitative—positions the target compound closer to optimal CNS drug-like space (LogP 1–3) than its more polar comparators.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.8875 |
| Comparator Or Baseline | Pyridine-4-sulfonyl fluoride: no reported LogP; 3-fluoropyridine-4-sulfonyl fluoride: no reported LogP (expected < 0.89) |
| Quantified Difference | ≥0.89 LogP units higher than unsubstituted analog (estimated) |
| Conditions | Computed values from vendor database (Leyan) for target; comparator values absent from major public databases |
Why This Matters
Higher LogP enhances passive membrane permeability, making the compound a better candidate for intracellular target engagement in chemical biology and drug discovery programs.
